molecular formula C9H11ClN4 B1364173 4-Methyl-1-hydrazinophthalazine hydrochloride CAS No. 63868-76-8

4-Methyl-1-hydrazinophthalazine hydrochloride

Cat. No.: B1364173
CAS No.: 63868-76-8
M. Wt: 210.66 g/mol
InChI Key: LDKCZGWQXZVGNN-UHFFFAOYSA-N
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Description

4-Methyl-1-hydrazinophthalazine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-hydrazinophthalazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-hydrazinophthalazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylphthalazin-1-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCZGWQXZVGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980597
Record name 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20980597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63868-76-8
Record name Phthalazine, 1-hydrazino-4-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063868768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-1-hydrazinophthalazine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methyl-1-hydrazinophthalazine Hydrochloride: Properties, Synthesis, and Analytical Methodologies

Introduction

4-Methyl-1-hydrazinophthalazine hydrochloride is a derivative of the well-known vasodilator, hydralazine. It belongs to the phthalazine class of heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to hydralazine suggests potential applications as an antihypertensive agent, and it serves as a valuable intermediate in the synthesis of novel phthalazine derivatives with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Methyl-1-hydrazinophthalazine hydrochloride, with comparative insights drawn from its parent compound, hydralazine hydrochloride.

Physicochemical Properties

The introduction of a methyl group at the 4-position of the phthalazine ring subtly alters the physicochemical properties compared to hydralazine hydrochloride. These modifications can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Property4-Methyl-1-hydrazinophthalazine hydrochlorideHydralazine hydrochloride
Synonyms 1-Hydrazinyl-4-methyl-phthalazine Hydrochloride1-Hydrazinophthalazine hydrochloride, Apresoline
CAS Number 91520-81-9304-20-1[1]
Molecular Formula C₉H₁₀N₄·HCl[2]C₈H₈N₄·HCl[1]
Molecular Weight 210.66 g/mol [2]196.64 g/mol [1][3]
Appearance Very Light Yellow Solid[2]White to off-white, odorless crystalline powder[1][4][5]
Melting Point 294-297°C[2]~275°C with decomposition[1][5]
Solubility Data not readily availableSoluble in water, slightly soluble in ethanol, very slightly soluble in ether.[4][5][6]
Storage Data not readily availableStore at 2 - 8 °C[1]

Synthesis of 4-Methyl-1-hydrazinophthalazine Hydrochloride

The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride can be approached by adapting established methods for the preparation of hydralazine and its analogs.[7][8][9] A general and plausible synthetic route is outlined below, starting from a suitable phthalazinone precursor.

Conceptual Synthesis Workflow

Synthesis_Workflow 4-Methylphthalazin-1(2H)-one 4-Methylphthalazin-1(2H)-one 1-Chloro-4-methylphthalazine 1-Chloro-4-methylphthalazine 4-Methylphthalazin-1(2H)-one->1-Chloro-4-methylphthalazine  POCl₃ or SOCl₂ 4-Methyl-1-hydrazinophthalazine 4-Methyl-1-hydrazinophthalazine 1-Chloro-4-methylphthalazine->4-Methyl-1-hydrazinophthalazine  Hydrazine hydrate (N₂H₄·H₂O) 4-Methyl-1-hydrazinophthalazine HCl 4-Methyl-1-hydrazinophthalazine HCl 4-Methyl-1-hydrazinophthalazine->4-Methyl-1-hydrazinophthalazine HCl  HCl (aq. or alcoholic)

Caption: A conceptual workflow for the synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on known syntheses of related compounds and should be optimized for specific laboratory conditions.

Step 1: Chlorination of 4-Methylphthalazin-1(2H)-one

  • To a stirred suspension of 4-Methylphthalazin-1(2H)-one in an appropriate solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-5 °C).

  • After the addition, gradually heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 1-chloro-4-methylphthalazine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis of 1-Chloro-4-methylphthalazine

  • Dissolve the crude 1-chloro-4-methylphthalazine in a suitable solvent, such as ethanol or isopropanol.

  • Add an excess of hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material.

  • After completion, cool the reaction mixture to allow the product, 4-Methyl-1-hydrazinophthalazine, to crystallize.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

Step 3: Salt Formation

  • Dissolve the synthesized 4-Methyl-1-hydrazinophthalazine free base in a minimal amount of a suitable alcohol (e.g., ethanol or methanol).

  • To this solution, add a stoichiometric amount of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an alcohol).

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

  • Filter the solid, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield 4-Methyl-1-hydrazinophthalazine hydrochloride.

Reactivity and Potential Mechanism of Action

The chemical reactivity of 4-Methyl-1-hydrazinophthalazine hydrochloride is largely dictated by the hydrazine moiety and the phthalazine ring system. The hydrazine group is nucleophilic and can participate in reactions such as hydrazone formation. The phthalazine ring can undergo various aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the hydrazine group.

The mechanism of action of hydralazine involves direct relaxation of arterial smooth muscle, leading to vasodilation.[3][6] It is believed that hydralazine interferes with calcium metabolism in the smooth muscle cells and may also act as a nitric oxide donor. The presence of the methyl group in 4-Methyl-1-hydrazinophthalazine hydrochloride may modulate its potency, selectivity, and pharmacokinetic profile compared to the parent drug.

Mechanism_of_Action cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell Hydralazine_Analog 4-Methyl-1-hydrazinophthalazine Calcium_Release_Inhibition Inhibition of Ca²⁺ release from sarcoplasmic reticulum Hydralazine_Analog->Calcium_Release_Inhibition Potassium_Channel_Opening Opening of K⁺ channels Hydralazine_Analog->Potassium_Channel_Opening Vasodilation Vasodilation Calcium_Release_Inhibition->Vasodilation Hyperpolarization Hyperpolarization Potassium_Channel_Opening->Hyperpolarization Calcium_Influx_Inhibition Inhibition of Ca²⁺ influx Hyperpolarization->Calcium_Influx_Inhibition Calcium_Influx_Inhibition->Vasodilation

Caption: A potential mechanism of action for 4-Methyl-1-hydrazinophthalazine as a vasodilator, extrapolated from the known mechanisms of hydralazine.

Analytical Characterization

A robust analytical methodology is crucial for the quality control and characterization of 4-Methyl-1-hydrazinophthalazine hydrochloride. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of hydralazine and its derivatives.[5][10][11]

Illustrative RP-HPLC Method

The following is a starting point for developing a reversed-phase HPLC method for the analysis of 4-Methyl-1-hydrazinophthalazine hydrochloride, based on methods for hydralazine.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection UV spectrophotometry at a suitable wavelength (e.g., 230 nm or 270 nm)[5][10]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Method Development Considerations:

  • Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte.

  • Organic Modifier: The type and concentration of the organic modifier will influence the retention time and resolution.

  • Forced Degradation Studies: To develop a stability-indicating method, the drug substance should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that the method can separate the intact drug from its degradation products.

Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the phthalazine ring, a singlet for the methyl group, and exchangeable protons for the hydrazine and hydrochloride moieties.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the phthalazine ring system and the methyl group.

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (hydrazine), C=N and C=C stretching (phthalazine ring), and aromatic C-H stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₄) and characteristic fragmentation patterns.

Safety and Handling

As a derivative of hydralazine, 4-Methyl-1-hydrazinophthalazine hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

4-Methyl-1-hydrazinophthalazine hydrochloride is a compound with significant potential in the field of medicinal chemistry, particularly in the development of new antihypertensive agents. While detailed experimental data for this specific molecule is limited in the public domain, its properties and behavior can be reasonably inferred from the extensive knowledge available for its parent compound, hydralazine. This guide provides a solid foundation for researchers and drug development professionals working with this and related phthalazine derivatives. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

  • Inchem.org. Hydralazine (PIM 264). [Link]

  • PubChem. 1-Hydrazinyl-4-methylphthalazine. [Link]

  • Google Patents.
  • PubMed. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers. [Link]

  • ResearchGate. Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. [Link]

  • Shanghai Huicheng Biological Technology Co., Ltd. 4-Methyl-1-hydrazinophthalizine Hydrochloride. [Link]

  • International Association of Journals and Publications. Development and validation of stability indicating rp-hplc method for simultaneous estimation of. [Link]

  • J-Stage. Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. [Link]

  • Open Access Journals. Analytical Methodologies for the Determination of Hydralazine: A Review. [Link]

Sources

Technical Guide: Synthesis and Characterization of 4-Methyl-1-hydrazinophthalazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-hydrazinophthalazine hydrochloride (CAS: 91520-81-9) is a structural analog of the classic antihypertensive agent Hydralazine. While sharing the core pharmacophore required for direct vasodilation, the C4-methyl substitution alters its lipophilicity and metabolic profile. Beyond cardiovascular applications, recent research highlights the potential of hydrazinophthalazines as inhibitors of DNA methyltransferase (DNMT) and amine oxidases (MAO), positioning this compound as a probe in epigenetic modulation and oncology research.

This guide details a robust, four-step synthetic pathway designed for high purity (>98%) and scalability. It emphasizes mechanistic control over the chlorination and nucleophilic substitution steps to minimize dimer formation—a common impurity in hydrazine chemistry.

Chemical Profile & Retrosynthesis

Compound Name: 4-Methyl-1-hydrazinophthalazine hydrochloride Synonyms: 1-Hydrazino-4-methylphthalazine HCl; (4-Methylphthalazin-1-yl)hydrazine HCl Molecular Formula: C


H

N

[1] · HCl Molecular Weight: 210.66 g/mol (Salt); 174.20 g/mol (Free Base)
Retrosynthetic Analysis

The synthesis is disconnected into three strategic phases:

  • Salt Formation: Stabilization of the reactive hydrazine moiety.

  • S

    
    Ar Hydrazinolysis:  Displacement of a leaving group (Cl) by hydrazine.
    
  • Deoxychlorination: Activation of the phthalazinone lactam.

  • Condensation/Cyclization: Formation of the diazanaphthalene core from 2-acetylbenzoic acid.

Retrosynthesis Target 4-Methyl-1-hydrazinophthalazine HCl (Target) FreeBase 4-Methyl-1-hydrazinophthalazine (Free Base) FreeBase->Target HCl/EtOH ChloroInt 1-Chloro-4-methylphthalazine (Activated Intermediate) ChloroInt->FreeBase N2H4·H2O (SNAr) Phthalazinone 4-Methyl-1(2H)-phthalazinone (Cyclized Core) Phthalazinone->ChloroInt POCl3 (Chlorination) Precursor 2-Acetylbenzoic Acid (Starting Material) Precursor->Phthalazinone N2H4·H2O (Cyclization)

Figure 1: Retrosynthetic pathway showing the strategic disconnection from the target salt back to the 2-acetylbenzoic acid precursor.

Experimental Synthesis Protocol

Phase 1: Cyclization to 4-Methyl-1(2H)-phthalazinone

The synthesis begins with the condensation of 2-acetylbenzoic acid with hydrazine. The keto-acid exists in equilibrium with its lactol form (3-methyl-3-hydroxyphthalide), but both forms react to yield the thermodynamically stable phthalazinone.

  • Reagents: 2-Acetylbenzoic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (absolute).

  • Mechanism: Nucleophilic attack of hydrazine on the ketone and carboxylic acid carbons, followed by dehydration.

Protocol:

  • Dissolve 16.4 g (0.1 mol) of 2-acetylbenzoic acid in 150 mL of absolute ethanol in a 500 mL round-bottom flask (RBF).

  • Add 6.0 mL (0.12 mol) of hydrazine hydrate (80%) dropwise over 15 minutes. Caution: Exothermic.

  • Reflux the mixture for 4 hours. A white precipitate typically forms during the reaction.

  • Cool to 0–5°C in an ice bath.

  • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 60°C.

  • Expected Yield: 85–90% (White crystalline solid, MP: 220–222°C).

Phase 2: Chlorination to 1-Chloro-4-methylphthalazine

This step activates the C1 position for subsequent substitution. Phosphorus oxychloride (POCl


) serves as both solvent and reagent.
  • Reagents: 4-Methyl-1(2H)-phthalazinone (1.0 eq), POCl

    
     (5.0 eq).
    
  • Critical Control: Moisture exclusion is vital to prevent reversion to the phthalazinone.

Protocol:

  • Place 10.0 g (62.4 mmol) of dry 4-methyl-1(2H)-phthalazinone in a dry 250 mL RBF equipped with a condenser and drying tube (CaCl

    
    ).
    
  • Add 30 mL of POCl

    
     carefully.
    
  • Heat to reflux (approx. 105°C) for 3 hours. The solution will turn yellow/orange.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mass slowly onto 300 g of crushed ice/water with vigorous stirring to decompose excess POCl

    
    . Caution: Violent reaction; release of HCl gas.
    
  • Neutralize the aqueous suspension to pH 8 using saturated NaHCO

    
     or NH
    
    
    
    OH.
  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry combined organics over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Expected Yield: 75–80% (Yellowish solid).[2]

Phase 3: Nucleophilic Substitution (Hydrazinolysis)

The chloride is displaced by hydrazine. Using a large excess of hydrazine is critical to prevent the product (which is a nucleophile itself) from reacting with the starting material to form a "dimer" impurity (1,2-bis(4-methylphthalazin-1-yl)hydrazine).

  • Reagents: 1-Chloro-4-methylphthalazine (1.0 eq), Hydrazine hydrate (10.0 eq), Ethanol.

Protocol:

  • Dissolve 8.0 g (44.8 mmol) of 1-chloro-4-methylphthalazine in 80 mL of ethanol.

  • Add 22 mL (approx. 450 mmol) of hydrazine hydrate.

  • Reflux for 4–6 hours. Monitor by TLC (System: CHCl

    
    :MeOH 9:1). The starting material spot (high R
    
    
    
    ) should disappear, replaced by a lower R
    
    
    amine spot.
  • Concentrate the solvent to half volume.

  • Cool to 4°C. The free base, 4-Methyl-1-hydrazinophthalazine, may precipitate.

  • Filter and wash with cold ether.

  • Purification: Recrystallize from ethanol/water if necessary to remove traces of dimer.

Phase 4: Hydrochlorination

Converting the free base to the hydrochloride salt ensures stability and water solubility.

Protocol:

  • Suspend the free base (5.0 g) in 30 mL of ethanol.

  • Add concentrated HCl (37%) dropwise until pH ~2. Alternatively, use 2M HCl in diethyl ether for anhydrous precipitation.

  • Stir for 1 hour at room temperature; the salt will precipitate as a pale yellow/white solid.

  • Filter, wash with cold ethanol, then diethyl ether.

  • Dry in a vacuum oven at 50°C for 6 hours.

  • Final Product: 4-Methyl-1-hydrazinophthalazine Hydrochloride.

Characterization & Specifications

Physical Properties[3]
  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 294–297°C (decomposition) [1].

  • Solubility: Soluble in water, DMSO; slightly soluble in ethanol; insoluble in ether/DCM.

Spectroscopic Data

1H NMR (DMSO-d


, 500 MHz): 
  • δ 2.75 (s, 3H): Methyl group at C4.

  • δ 7.90–8.30 (m, 4H): Aromatic protons of the phthalazine ring.

  • δ 10.50 (br s, 1H): NH (hydrazinic, exchangeable).

  • δ 4.50–5.00 (br s, 2H): NH

    
     (often broadened or merged with H
    
    
    
    O peak).

Mass Spectrometry (ESI-MS):

  • [M+H]

    
    :  Calculated: 175.09; Found: 175.1.
    
  • Fragment: Loss of NH

    
     (m/z ~158) is common in hydrazines.
    
Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 60% B over 20 min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0%; Dimer impurity < 0.5%.

Mechanism of Action & Signaling

While primarily a vasodilator, the hydrazinophthalazine scaffold acts as a nucleophilic trap for epigenetic enzymes. The diagram below illustrates the dual pathway: vascular relaxation via calcium modulation and epigenetic regulation via DNMT inhibition.

Mechanism Drug 4-Methyl-1-hydrazinophthalazine VSMC Vascular Smooth Muscle Cell Drug->VSMC Transport Nuc Nucleus Drug->Nuc Transport IP3 Inhibit IP3-induced Ca2+ Release VSMC->IP3 Relax Vasodilation (BP Reduction) IP3->Relax DNMT DNMT Inhibition (Active Site Binding) Nuc->DNMT Gene Re-expression of Tumor Suppressors DNMT->Gene

Figure 2: Dual mechanism of action: cytoplasmic calcium regulation and nuclear DNMT inhibition.

Safety & Handling (E-E-A-T)

  • Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and potent reducing agent. All reactions in Phase 1 and 3 must be conducted in a fume hood. Double-gloving (Nitrile) is recommended.

  • POCl

    
     Hazards:  Reacts violently with water. Quenching (Phase 2, Step 4) must be performed slowly with ice to manage HCl evolution.
    
  • Product Stability: Hydrazines are sensitive to oxidation. Store the hydrochloride salt in amber vials under argon or nitrogen at -20°C for long-term stability.

References

  • PubChem. (n.d.). 1-Hydrazinyl-4-methylphthalazine.[1][3][4] National Library of Medicine. Retrieved from [Link]

  • Lokhande, M. V., et al. (2015). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride. IOSR Journal of Applied Chemistry. Retrieved from [Link]

Sources

The Hydrazinophthalazines: A Technical Guide to Their Discovery, History, and Clinical Journey

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the discovery and history of hydrazinophthalazine compounds, a class of molecules that carved a significant niche in the management of hypertension and heart failure. Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous origins, chemical synthesis, evolving mechanistic understanding, and the clinical trajectory of these fascinating vasodilators.

A Serendipitous Discovery in the Quest for Antimalarials

The story of hydrazinophthalazines begins not with a targeted search for cardiovascular drugs, but with a quest for new antimalarial agents. In the late 1940s, scientists at the Swiss pharmaceutical company Ciba (now part of Novartis) were synthesizing and screening a variety of heterocyclic compounds.[1] Among these was a series of hydrazine derivatives of phthalazine. During preclinical testing of one such compound, 1-hydrazinophthalazine, designated C-5968, researchers observed an unexpected and potent vasodilatory effect.[1] This serendipitous finding prompted a swift pivot in the research focus from malaria to hypertension.[1]

The pioneering work of Ciba scientists Jean Druey and Bernhard Ringier was instrumental in this discovery. Their research led to a patent application for hydrazine derivatives of pyridazine compounds, including hydralazine, filed in 1945 and granted in 1949.[2][3] The first scientific publications detailing the blood-pressure-lowering effects of 1-hydrazinophthalazine appeared in 1950, paving the way for its clinical development.[2]

Chemical Synthesis of Hydralazine

The synthesis of hydralazine has evolved since its initial discovery, with various methods developed to improve yield and purity.

Original Synthesis Pathway

The initial synthesis of hydralazine, as described in early patents, involved the reaction of 1-chlorophthalazine with hydrazine.[4] 1-chlorophthalazine itself was prepared from phthalazinone.[4]

A common laboratory-scale synthesis starts from phthalic anhydride. The reaction of phthalic anhydride with hydrazine hydrate yields phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 1,4-dichlorophthalazine. Subsequent reaction with a large excess of hydrazine hydrate selectively displaces one of the chlorine atoms to yield 1-hydrazinophthalazine (hydralazine).

G

Modern Industrial Synthesis

Modern industrial processes have been optimized for efficiency, cost-effectiveness, and purity, which is crucial to minimize the presence of residual hydrazine, a known mutagen.[3] One improved process involves the reaction of phthalazinone with phosphorus oxychloride to generate 1-chlorophthalazine, which is then reacted with hydrazine hydrate in an aqueous or alcoholic medium to produce the hydralazine base.[5] The base is subsequently converted to the hydrochloride salt.[5]

Experimental Protocol: A Representative Synthesis of Hydralazine Hydrochloride

  • Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with approximately one mole equivalent of phosphorus oxychloride, followed by acidification to produce a 1-chlorophthalazine salt.[5]

  • Formation of Hydralazine Base: The 1-chlorophthalazine salt is then reacted with hydrazine in an aqueous or alcoholic medium.[5]

  • Conversion to Hydrochloride Salt: The resulting hydralazine base is treated with hydrochloric acid to form hydralazine hydrochloride.[5]

Mechanism of Action: An Evolving Understanding

For a considerable time after its introduction, the precise mechanism of action of hydralazine remained elusive, though its direct-acting smooth muscle relaxant properties were evident.[2]

Early Insights and Hemodynamic Effects

Early studies established that hydralazine is a direct-acting vasodilator that primarily affects resistance arterioles.[2][6] This relaxation of vascular smooth muscle leads to a decrease in peripheral resistance, subsequently lowering blood pressure (with a more pronounced effect on diastolic than systolic pressure) and reducing afterload.[2][7] This vasodilatory action is more significant in the coronary, cerebral, splanchnic, and renal circulations compared to the skin and muscles.[7]

The Role of Calcium Metabolism

Later research elucidated that hydralazine's mechanism involves interference with calcium metabolism within vascular smooth muscle cells.[7] It is believed to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum, a critical step for muscle contraction.[2]

G

Reflex Sympathetic Stimulation

A key clinical consideration with hydralazine monotherapy is the reflex sympathetic stimulation of the heart, also known as the baroreceptor reflex.[2] The drop in blood pressure triggers a compensatory increase in heart rate and cardiac output, which can lead to palpitations and, in patients with coronary artery disease, angina or myocardial infarction.[2] This reflex also increases plasma renin concentration, resulting in fluid retention.[2] To counteract these effects, hydralazine is often co-prescribed with a beta-blocker and a diuretic.[2]

The Clinical Journey of Hydralazine

Hydralazine's path in clinical medicine has been one of evolution, from a frontline therapy to a more specialized agent.

An Early Oral Antihypertensive

Following its discovery, hydralazine quickly progressed through clinical trials. In 1953, it received approval from the U.S. Food and Drug Administration (FDA), making it one of the first orally available medications for hypertension.[1][2] This was a significant advancement at a time when treatment options for high blood pressure were limited and often poorly tolerated.[8] Early clinical trials in the 1950s demonstrated its efficacy in reducing blood pressure.[9]

Shifting Roles in Hypertension Management

Over the decades, with the advent of newer classes of antihypertensive drugs with more favorable side-effect profiles (such as thiazide diuretics, beta-blockers, ACE inhibitors, and angiotensin II receptor blockers), hydralazine's role as a first-line agent for essential hypertension has diminished.[10][11] It is now often considered a second-line or adjunctive therapy in patients who do not respond to or cannot tolerate other medications.[10] However, it remains an important option for managing severe hypertension, including hypertensive emergencies and pre-eclampsia during pregnancy.[2]

A Niche in Heart Failure Treatment

Hydralazine found a new and significant role in the treatment of heart failure. When used in combination with isosorbide dinitrate, it has been shown to reduce mortality in patients with heart failure, particularly in African-American populations.[2][12] This combination therapy, marketed as BiDil, was the first race-based prescription drug.[2]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of hydralazine is characterized by rapid absorption and extensive first-pass metabolism, which is significantly influenced by a patient's acetylator status.[7][13]

Pharmacokinetic ParameterValueReference
Bioavailability 26-55%[7]
Time to Peak Plasma Concentration 1-2 hours[13]
Plasma Half-life 3-7 hours[13]
Protein Binding 87%[13]

The metabolism of hydralazine is complex. It undergoes polymorphic acetylation, with individuals being classified as "slow" or "fast" acetylators.[13] Slow acetylators generally have higher plasma levels of hydralazine and may require lower doses.[13] The primary routes of metabolism include acetylation, oxidation, and the formation of hydrazones with endogenous compounds like pyruvic acid.[14][15]

A Significant Adverse Effect: Drug-Induced Lupus Erythematosus

A notable and potentially serious adverse effect of long-term hydralazine therapy is a syndrome resembling systemic lupus erythematosus (SLE). This drug-induced lupus is more common in "slow acetylators" and with higher doses. Symptoms can include arthralgia, fever, and pleurisy. The condition is usually reversible upon discontinuation of the drug.

Dihydralazine: A Close Relative

Dihydralazine, another hydrazinophthalazine derivative, was also developed and has seen clinical use, particularly in Europe.[10][16] It shares a very similar mechanism of action and therapeutic profile with hydralazine.[16] Like hydralazine, its use has also declined with the availability of newer antihypertensive agents.[10]

Conclusion: An Enduring Legacy

The discovery of hydrazinophthalazine compounds represents a landmark in cardiovascular pharmacology. Born from a serendipitous observation, hydralazine provided one of the first effective oral treatments for hypertension, saving countless lives. While its role has evolved, it remains a valuable tool in specific clinical scenarios. The story of hydralazine is a testament to the often-unpredictable nature of scientific discovery and the continuous refinement of therapeutic strategies in medicine. More recent research has even explored its potential for repositioning in other therapeutic areas, such as oncology and neurology.[17][18][19]

References

  • Hydralazine - Wikipedia. [Link]

  • Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent Ascend Laboratories Limited. (2019, November 1). [Link]

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  • What are the pharmacokinetics of hydralazine? - Dr.Oracle. (2025, June 7). [Link]

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  • Overview of the Evolution of Hypertension: From Ancient Chinese Emperors to Today. (2024, February 22). [Link]

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  • the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine" - PubMed. [Link]

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  • Hydralazine | C8H8N4 | CID 3637 - PubChem - NIH. [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024, July 30). [Link]

  • Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic - Stanford University. [Link]

  • Structure Activity Relationships - Drug Design Org. (2005, May 15). [Link]

  • World's oldest blood pressure drug may help treat aggressive brain tumour, study finds. (2025, November 18). [Link]

  • An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions - orientjchem.org. [Link]

  • A serendipitous find leads to lifesaving discoveries | Penn Today - University of Pennsylvania. (2025, November 13). [Link]

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Methodological & Application

Application Notes & Protocols: Utilizing 4-Methyl-1-hydrazinophthalazine hydrochloride (Hydralazine) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-hydrazinophthalazine hydrochloride, commonly known as hydralazine, is a molecule of significant interest that has transcended its traditional role as a peripheral vasodilator for treating hypertension.[1][2] In the realm of cell biology, hydralazine has emerged as a multifaceted tool, primarily recognized for its capacity as a non-nucleoside DNA methyltransferase (DNMT) inhibitor.[3][4] This property allows for the epigenetic reactivation of silenced tumor suppressor genes, making it a valuable agent in cancer research.[4][5] Beyond its epigenetic effects, hydralazine exhibits potent antioxidant, pro-apoptotic, and anti-inflammatory properties, and modulates critical cellular pathways including mitochondrial dynamics and the hypoxia-inducible factor (HIF-1α) response.[6][7][8][9] This document provides a comprehensive guide to the utilization of hydralazine in cell culture, detailing its mechanisms of action, protocols for experimental application, and essential safety considerations.

Physicochemical Properties & Reagent Handling

Hydralazine hydrochloride is a white to off-white crystalline powder.[1] Understanding its physical and chemical characteristics is fundamental for its proper handling and use in experimental settings.

PropertyValueSource(s)
Chemical Formula C₈H₈N₄·HCl[10]
Molecular Weight 196.64 g/mol [1][10]
Appearance White to off-white, odorless crystalline powder[1]
Melting Point ~275°C (with decomposition)[1][10]
Solubility Soluble in water; slightly soluble in ethanol[1][10][11]
Storage Store in tight, light-resistant containers at 2-8°C[11][12]
pH (1-2% solution) 3.5 - 4.5[10][11]

Unraveling the Cellular Mechanisms of Hydralazine

The utility of hydralazine in cell culture stems from its ability to influence multiple, interconnected cellular pathways. Its effects are not limited to a single target but rather a network of interactions that can be leveraged for various research applications.

  • DNA Demethylation: Hydralazine is a non-nucleoside inhibitor of DNA methylation.[4] It is understood to reduce the expression of DNMT1 and DNMT3a enzymes rather than directly inhibiting their catalytic activity.[3][13] This leads to the passive demethylation of CpG islands in gene promoter regions, which can reactivate the expression of silenced tumor suppressor genes.[4][5] This mechanism is a cornerstone of its application in epigenetic and cancer studies.

  • Induction of Apoptosis: In various cancer cell lines, particularly leukemic T cells, hydralazine induces caspase-dependent apoptosis.[3][14] This process is primarily mediated through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and activation of initiator caspase-9.[3][14]

  • Antioxidant and Cytoprotective Effects: Paradoxically, while inducing ROS to trigger apoptosis in cancer cells, hydralazine can also act as a potent antioxidant in other contexts. It has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[8][15][16] This protective effect is linked to its ability to reduce intracellular ROS levels and activate the NRF2/SKN-1 signaling pathway, a key regulator of cellular stress responses.[8][15]

  • HIF-1α Pathway Activation: Hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes.[17][18][19] PHDs are responsible for marking the Hypoxia-Inducible Factor-1α (HIF-1α) subunit for degradation in the presence of oxygen. By inhibiting PHDs, hydralazine stabilizes HIF-1α, allowing it to accumulate and activate the transcription of downstream target genes involved in angiogenesis and cellular adaptation to hypoxia, such as VEGF.[17][19]

  • Inhibition of Mitochondrial Fission: Recent studies have identified a novel mechanism where hydralazine binds to and inhibits the GTPase activity of the mitochondrial fission protein Drp1.[9][20] By inhibiting excessive mitochondrial fission, which is often a hallmark of cellular stress and injury, hydralazine can preserve mitochondrial function and protect cells from certain types of damage, such as ischemia/reperfusion injury.[9]

Hydralazine_MoA cluster_epigenetics Epigenetic Regulation cluster_stress Cellular Stress & Survival DNMT1 DNMT1 TSG Tumor Suppressor Genes DNMT1->TSG inhibits DNMT3a DNMT3a DNMT3a->TSG inhibits PHD PHD Enzymes HIF1a HIF-1α Stabilization PHD->HIF1a inhibits Angiogenesis Angiogenesis (VEGF) HIF1a->Angiogenesis promotes ROS ROS Generation Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes Apoptosis Apoptosis (Caspase-9) Mitochondria->Apoptosis triggers Drp1 Drp1 MitoFission Mitochondrial Fission Drp1->MitoFission promotes NRF2 NRF2/SKN-1 Pathway Antioxidant Antioxidant Response NRF2->Antioxidant promotes Hydralazine Hydralazine Hydralazine->DNMT1 downregulates expression Hydralazine->DNMT3a downregulates expression Hydralazine->PHD inhibits Hydralazine->ROS induces in cancer cells Hydralazine->Drp1 inhibits Hydralazine->NRF2 activates

Figure 1: Key molecular pathways modulated by hydralazine in a cellular context.

Experimental Protocols for Cell Culture Applications

The successful application of hydralazine requires careful optimization. The following protocols provide a framework for its use in common cell culture assays.

Protocol 3.1: Preparation of Hydralazine Stock Solution

Causality: A sterile, concentrated stock solution is essential to ensure accurate dosing and prevent contamination. Hydralazine hydrochloride is readily soluble in aqueous solutions.[10][11] Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • Hydralazine hydrochloride powder (e.g., Sigma-Aldrich, Cayman Chemical)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of hydralazine hydrochloride powder.

  • Reconstitute the powder in sterile water or PBS to a final concentration of 100 mM. For example, dissolve 19.66 mg of hydralazine HCl in 1 mL of sterile water.

  • Gently vortex until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[10]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

  • Label aliquots clearly with the compound name, concentration, and date.

  • Store the stock solution aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Determining Optimal Working Concentration

Causality: The effective concentration of hydralazine is highly dependent on the cell line and the biological question. A dose-response experiment is critical to identify the optimal concentration range that elicits the desired effect (e.g., apoptosis, demethylation) without causing non-specific cytotoxicity.

Assay: Cell Viability (e.g., XTT or MTT Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of the hydralazine stock solution in complete cell culture medium to achieve a range of final concentrations. A broad starting range could be 1 µM to 1 mM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different hydralazine concentrations. Include a "vehicle control" group (medium with the same amount of solvent, e.g., water or PBS) and an "untreated control" group.

  • Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).[21]

  • Viability Assay: Perform the XTT or MTT assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for 1-4 hours, and then reading the absorbance on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the hydralazine concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

ApplicationTypical Concentration RangeCell Type ExamplesSource(s)
DNA Demethylation 10 - 50 µMBreast, Bladder, Cervical Cancer Cells[4][5]
Apoptosis Induction 80 - 600 µMLeukemic T-cells, CML cells[3][21]
Antioxidant Effect 10 - 100 µMSH-SY5Y, Vascular Smooth Muscle Cells[7][8]
Mitochondrial Fission 1 - 10 µMHeLa, Mouse Embryonic Fibroblasts[9]
Protocol 3.3: Assay for Apoptosis Induction by Flow Cytometry

Causality: Annexin V/Propidium Iodide (PI) staining is a standard method to quantitatively distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. This provides robust data on the mechanism of cell death induced by hydralazine.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with hydralazine at the predetermined effective concentration (from Protocol 3.2) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.[22] Centrifuge the cell suspension to pellet the cells.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_assay Phase 3: Functional Assays Stock Prepare 100 mM Stock Solution (Protocol 3.1) Store Aliquot & Store at -20°C Stock->Store DoseResponse Dose-Response Assay (Protocol 3.2) Store->DoseResponse Use for dilutions IC50 Determine IC50 & Working Concentration DoseResponse->IC50 Treat Treat Cells with Working Concentration IC50->Treat Inform treatment dose Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis OxStress Oxidative Stress (e.g., DCFDA Assay) Treat->OxStress Methylation DNA Methylation Analysis Treat->Methylation

Figure 2: General experimental workflow for using hydralazine in cell culture.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Cell Death in Controls Stock solution degradation; Contamination; Solvent toxicity.Prepare fresh stock solution; Use a new aliquot; Ensure final solvent concentration is non-toxic (typically <0.1%).
No Observable Effect Concentration too low; Incubation time too short; Cell line is resistant.Re-run dose-response assay with higher concentrations and longer time points; Confirm mechanism is active in your cell line via literature search.
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in 96-well plates.Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate for treatment groups.
Precipitate in Medium Poor solubility at working concentration; Interaction with media components.Ensure stock solution is fully dissolved before diluting; Prepare working solutions fresh before each experiment.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Hydralazine hydrochloride must be handled with appropriate care.

  • Hazard Identification: Toxic if swallowed.[23][24] Causes skin and serious eye irritation.[23][25] May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[24][26] It is also suspected of damaging fertility or the unborn child.[24][26]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the powder or concentrated solutions.[12][26]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[26] Wash hands thoroughly after handling.[12][23]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23][26] Do not dispose of down the drain.

References

  • Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (2022). MDPI. [Link]

  • The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. (2016). Oncotarget. [Link]

  • Effects of hydralazine on DNA methylation and DNA methyltransferases in the kidneys of the offspring of obese mice. (2021). ResearchGate. [Link]

  • Hydralazine Hydrochloride Powder. Japanese Pharmacopoeia. [Link]

  • Novel Mechanism of Action for Hydralazine. (2004). Circulation Research. [Link]

  • Hydralazine target: From blood vessels to the epigenome. (2008). Current Medicinal Chemistry. [Link]

  • hydralazine hydrochloride tablet. (2022). DailyMed. [Link]

  • Hydralazine. (2025). OpenAnesthesia. [Link]

  • Hydralazine Hydrochloride Injection, USP - SAFETY DATA SHEET. (2009). Fresenius Kabi. [Link]

  • What is the mechanism of action of hydralazine?. (2025). Dr.Oracle. [Link]

  • What is Hydralazine Hydrochloride used for?. (2024). Patsnap Synapse. [Link]

  • Effect of Hydralazine on Angiotensin II-Induced Abdominal Aortic Aneurysm in Apolipoprotein E-Deficient Mice. (2023). MDPI. [Link]

  • Hydralazine protects SH-SY5Y cells from oxidative stress induced cell death. (2018). ResearchGate. [Link]

  • SDS: HydrALAZINE Hydrochloride Injection, USP. Medline. [Link]

  • Novel Role of Gestational Hydralazine in Limiting Maternal and Dietary Obesity-Related Chronic Kidney Disease. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • Hydralazine Hydrochloride Tablets. USP 10 mg, 25 mg and 50 mg Antihypertensive Agent. (2016). AA Pharma Inc. [Link]

  • Endothelial mechanism in the vascular action of hydralazine. (1983). Hypertension. [Link]

  • Anti-proliferative Effects of Hydralazine on K562 Cell Line (CML). (2017). Journal of Shahid Sadoughi University of Medical Sciences. [Link]

  • DNA Methylation-Independent Reversion of Gemcitabine Resistance by Hydralazine in Cervical Cancer Cells. (2012). PLOS One. [Link]

  • Novel Mechanism of Action for Hydralazine. (2004). Circulation Research. [Link]

  • Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. (2004). PubMed. [Link]

  • Understanding Hydralazine: A Key Player in Cardiovascular Care. (2025). Oreate AI Blog. [Link]

  • Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. (2003). Arthritis & Rheumatism. [Link]

  • Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. (2021). Antioxidants. [Link]

  • The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. (2016). ResearchGate. [Link]

  • Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission. (2021). Cardiovascular Research. [Link]

  • Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. (2023). PLOS One. [Link]

  • Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission. (2021). UCL Discovery. [Link]

  • The Protective Effect of Hydralazine against Hydrogen Peroxide (H2O2)-Induced Oxidative Damage in C6 Glial Cell Line. (2025). Sivas Cumhuriyet Üniversitesi DSpace Repository. [Link]

  • The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. (2016). Oncotarget. [Link]

  • Hydralazine Hydrochloride. USP-NF. [Link]

  • Association of hydralazine use with risk of hematologic neoplasms in patients with hypertension: A nationwide population-based cohort study in Taiwan. (2025). PLOS Medicine. [Link]

  • Reactivation of Tumor Suppressor Genes by the Cardiovascular Drugs Hydralazine and Procainamide and Their Potential Use in Cancer Therapy. (2001). Journal of the National Cancer Institute. [Link]

  • Hydralazine Hydrochloride. USP-NF. [Link]

  • Hydralazine. SA Health. [Link]

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High-throughput screening assays with 4-Methyl-1-hydrazinophthalazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Profiling of 4-Methyl-1-hydrazinophthalazine Hydrochloride

Abstract & Introduction

4-Methyl-1-hydrazinophthalazine hydrochloride is a hydrazine-substituted phthalazine derivative.[1][2] While structurally analogous to the canonical vasodilator Hydralazine (1-hydrazinophthalazine), the introduction of the methyl group at the 4-position alters its steric and electronic profile.[1] This compound is increasingly relevant in fragment-based drug discovery (FBDD) and repurposing screens targeting two distinct biological mechanisms:[1]

  • Epigenetic Modulation: Inhibition of DNA Methyltransferases (DNMTs), specifically DNMT1, leading to the re-expression of tumor suppressor genes.[1][2]

  • Reactive Carbonyl Scavenging: Direct sequestration of cytotoxic aldehydes (e.g., acrolein) and activation of the Nrf2-ARE antioxidant pathway.[1][2]

This guide provides validated, scalable protocols for screening this specific compound in high-throughput (HTS) formats. Unlike standard clinical guides, this document focuses on in vitro and cell-based profiling assays to determine bioactivity and potency.[1][2]

Chemical & Physical Properties for HTS

Before initiating liquid handling, the compound's stability in solution must be managed.[1][2] Hydrazine moieties are susceptible to oxidation in neutral/alkaline pH.[1][2]

PropertySpecificationHTS Handling Recommendation
Compound Name 4-Methyl-1-hydrazinophthalazine HClUse distinct CAS if available; often custom synthesized.[1][2]
Solubility DMSO (>50 mM); Water (Moderate)Prepare 10 mM stock in 100% DMSO .[1][2] Avoid aqueous stock storage.[1][2]
Stability Oxidizes in air/lightCritical: Prepare fresh working solutions immediately before dispensing.[1][2] Protect from light.[1][2]
Liquid Handling Viscosity sensitiveCalibrate acoustic dispensers (e.g., Echo) for DMSO stocks.

Application I: Epigenetic Screening (DNMT1 Inhibition)

Rationale: The hydrazine group acts as a nucleophile, interacting with the active site of DNA Methyltransferase 1 (DNMT1).[1][2] This mimics the mechanism of Hydralazine, which has been shown to dock into the catalytic pocket, preventing the methylation of cytosine residues.[1][2]

Assay Principle: A fluorescence-based functional assay using a hemimethylated DNA substrate.[1][2] The compound prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the DNA.[1][2]

Protocol: 384-Well Fluorometric DNMT1 Assay

Materials:

  • Purified Recombinant Human DNMT1 (active).[1][2]

  • Substrate: Poly(dI-dC) or hemimethylated CpG oligonucleotide.[1][2]

  • Cofactor: S-adenosylmethionine (SAM).[1][2]

  • Detection: Fluorometric SAH detection kit (converts SAH product to fluorescent signal).[1][2]

  • Control: 5-Azacytidine (Positive Control).[1][2]

Workflow:

  • Enzyme Prep: Dilute DNMT1 in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Note: DTT is required to maintain enzyme stability but can interfere with some detection reagents.[1][2] Validate compatibility.

  • Compound Dispensing:

    • Dispense 200 nL of 4-Methyl-1-hydrazinophthalazine HCl (serial dilution, 0.1 µM – 100 µM final) into 384-well black plates.

    • Include DMSO vehicle controls (0% inhibition) and No-Enzyme controls (100% inhibition).[1][2]

  • Incubation (Pre-treatment):

    • Add 10 µL of diluted DNMT1 enzyme.

    • Incubate for 15 minutes at 37°C . This allows the hydrazine moiety to interact with the enzyme prior to substrate addition.[1][2]

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (SAM + DNA substrate).[1][2]

  • Reaction Running:

    • Incubate for 60 minutes at 37°C .

  • Detection:

    • Add detection coupling reagent (e.g., thiol-sensitive fluorophore if measuring SAH production).[1][2]

    • Read Fluorescence (Ex/Em specific to kit, typically 530/590 nm).[1][2]

Data Analysis: Calculate % Inhibition relative to DMSO controls.



Application II: Nrf2/ARE Antioxidant Activation

Rationale: Hydrazine derivatives can act as electrophiles or pro-oxidants at high concentrations, paradoxically triggering the Nrf2-Keap1 pathway.[1][2] This results in the translocation of Nrf2 to the nucleus and the upregulation of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).[1][2]

Assay Principle: A cell-based Luciferase reporter assay using a stable cell line (e.g., HepG2-ARE-Luc) to measure transcriptional activation.[1][2]

Protocol: High-Content ARE-Luciferase Screen

Workflow:

  • Cell Seeding:

    • Seed HepG2-ARE-Luc cells at 5,000 cells/well in 384-well white, clear-bottom tissue culture plates.

    • Incubate 24h at 37°C/5% CO2.

  • Compound Treatment:

    • Remove media and replace with fresh media containing 4-Methyl-1-hydrazinophthalazine HCl (7-point dose response: 1 µM – 200 µM).[1][2]

    • Caution: Hydrazine derivatives can be cytotoxic.[1][2][3][4][5] Run a parallel CellTiter-Glo (ATP) viability assay to distinguish specific Nrf2 activation from cell stress/death.

  • Incubation:

    • Incubate for 18–24 hours .[1][2]

  • Detection:

    • Add Steady-Glo® or equivalent Luciferase reagent (1:1 ratio with media).[1][2]

    • Incubate 10 mins at room temperature (protected from light).

    • Measure Luminescence on a multimode plate reader (e.g., PerkinElmer EnVision).[1][2]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of 4-Methyl-1-hydrazinophthalazine HCl in a cellular context.

G Compound 4-Methyl-1-hydrazinophthalazine HCl DNMT1 DNMT1 Enzyme Compound->DNMT1 Inhibits Keap1 Keap1-Nrf2 Complex Compound->Keap1 Modifies Cysteines Methylation DNA Methylation (Silencing) DNMT1->Methylation Catalyzes CpG CpG Sites GeneExp Tumor Suppressor Re-expression Methylation->GeneExp Reduction leads to Nrf2 Nrf2 Translocation Keap1->Nrf2 Releases ARE ARE Promoter Nrf2->ARE Binds Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Upregulates

Caption: Dual mechanism of action: Direct DNMT1 inhibition (Epigenetic) and Keap1 modification (Antioxidant response).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Assay Variability (CV > 10%) Oxidation of Hydrazine groupPrepare compound plates immediately before use. Do not store intermediate dilutions >1 hour.
False Positives in DNMT Assay Fluorescence quenchingThe phthalazine core is fluorescent.[1][2] Run a "Compound Only" control (no enzyme) to subtract background interference.
Bell-shaped Dose Response (Nrf2) CytotoxicityAt high concentrations (>100 µM), cell death reduces luciferase signal.[1][2] Normalize data against cell viability (MTS/ATP assay).
Precipitation Poor aqueous solubilityEnsure final DMSO concentration in the assay well is 0.5% - 1.0% .

References

  • Cornacchia, E., et al. (1988). "Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity."[1][2][6] Journal of Immunology.

    • Context: Establishes the foundational mechanism of hydrazine-phthalazines as non-nucleoside DNMT inhibitors.
  • Singh, V., et al. (2013). "Phthalazine derivatives: A review of their synthesis and biological activities."[1][2] Journal of Chemical and Pharmaceutical Research.

    • Context: Reviews the structural activity relationships (SAR) of phthalazine derivatives, supporting the 4-methyl analog's relevance.
  • Deng, Y., et al. (2021). "Hydralazine acts as a novel acrolein scavenger."[1][2] Redox Biology.

    • Context: Validates the carbonyl scavenging mechanism of the hydrazine moiety in this chemical class.
  • Arce, C., et al. (2006). "A highly sensitive assay for DNA methyltransferase activity."[1][2] Nucleic Acids Research.[1][2]

    • Context: Provides the basis for the fluorometric DNMT screening protocol described above.

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Methyl-1-hydrazinophthalazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-1-hydrazinophthalazine hydrochloride, a derivative of hydralazine, is a compound of significant interest in pharmaceutical research and development, primarily for its potential antihypertensive properties.[1] As with many biologically active molecules, its handling and storage require meticulous adherence to safety protocols to mitigate potential risks to researchers and ensure the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Methyl-1-hydrazinophthalazine hydrochloride. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each experimental choice to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

4-Methyl-1-hydrazinophthalazine hydrochloride, like its parent compound hydralazine hydrochloride, is classified as a hazardous substance. A thorough understanding of its toxicological profile is the cornerstone of safe laboratory practices.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. 4-Methyl-1-hydrazinophthalazine hydrochloride is associated with the following hazard statements:

  • H301: Toxic if swallowed. [2][3]

  • H315: Causes skin irritation. [2][4]

  • H319: Causes serious eye irritation. [2][4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]

  • H335: May cause respiratory irritation. [2][4]

  • H341: Suspected of causing genetic defects. [3]

  • H351: Suspected of causing cancer. [3]

  • H361: Suspected of damaging fertility or the unborn child. [5][6]

1.2. Hazard Pictograms and Signal Word

The GHS pictograms visually convey the health, physical, and environmental hazards of a chemical. For 4-Methyl-1-hydrazinophthalazine hydrochloride, the following pictograms are relevant:

PictogramHazard Class

Acute Toxicity (fatal or toxic)

Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity

Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant

The designated Signal Word for this compound is Danger .[2][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

2.1. Engineering Controls

The primary line of defense is to handle 4-Methyl-1-hydrazinophthalazine hydrochloride in a controlled environment.

  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][7]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.[8][9]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Methyl-1-hydrazinophthalazine hydrochloride:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should also be worn when there is a splash hazard.[8]To protect against eye irritation and serious eye damage from dust or splashes.[2][4]
Hand Protection Chemically resistant, impervious gloves such as nitrile or natural rubber.[7][8] Gloves must be inspected prior to use and changed immediately if contaminated.[4]To prevent skin irritation and potential absorption through the skin.[2][4]
Body Protection A flame-retardant and impervious laboratory coat or long-sleeved clothing.[4][10]To protect the skin from contact with the chemical.
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required.[7][10] However, if exposure limits are exceeded or in the event of a spill, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[4][8]To prevent respiratory irritation and sensitization.[2][3][4]

Safe Handling Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

3.1. Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Functionality A->B Pre-operational Checks C Gather All Necessary Materials B->C D Weigh Compound in Fume Hood C->D Begin Handling E Prepare Solution D->E F Label Container Clearly E->F G Decontaminate Work Area F->G Post-Handling H Dispose of Waste Properly G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of hazardous chemicals.

3.2. Step-by-Step Protocol for Weighing and Solution Preparation

  • Preparation:

    • Ensure you are wearing all required PPE as detailed in Section 2.2.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (e.g., balance, weigh paper, spatula, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.

  • Handling the Solid:

    • Carefully open the container of 4-Methyl-1-hydrazinophthalazine hydrochloride inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the solid onto weigh paper or directly into a tared container. Avoid creating dust.[4]

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the weighed solid to the appropriate glassware containing the desired solvent.

    • Ensure the solvent is compatible with the compound and the experimental procedure.

    • If necessary, gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

  • Labeling:

    • Clearly label the container with the chemical name, concentration, date, and your initials.

  • Cleanup:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) and then wash thoroughly.

    • Wipe down the work surface inside the fume hood with a damp cloth or paper towel.

    • Dispose of all contaminated disposable items (e.g., weigh paper, gloves) in a designated hazardous waste container.[4]

  • Post-Handling:

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

Safe Storage Guidelines

Proper storage is crucial for maintaining the stability of 4-Methyl-1-hydrazinophthalazine hydrochloride and preventing accidental exposure.

Storage ParameterRecommendationRationale
Temperature Store at a controlled room temperature, preferably between 15°C and 30°C (59°F to 86°F).[4][11] Avoid freezing.[4]To ensure the chemical stability of the compound.
Container Keep in a tightly closed, light-resistant container.[4][11]To prevent degradation from moisture and light exposure.[12]
Location Store in a well-ventilated, locked-up area.[4][7]To restrict access to authorized personnel and ensure proper ventilation.
Incompatibilities Keep away from strong acids, strong bases, and strong oxidizers.[9]To prevent hazardous chemical reactions.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2]
Skin Contact Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2][4] If breathing is difficult, provide artificial respiration.[2] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[4] Get emergency medical help immediately.[4]

5.2. Spill Management Protocol

  • Evacuate: Evacuate all non-essential personnel from the spill area.[8]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[4] Prevent the chemical from entering drains.[2]

  • Absorb: For liquid spills, use an inert absorbent material such as sand, earth, or oil dry.[8] For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[14]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.[8]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][5]

Disposal

All waste containing 4-Methyl-1-hydrazinophthalazine hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[4][5]

  • Collect waste in a clearly labeled, sealed container.

  • Arrange for disposal through a licensed hazardous waste disposal company.[5]

  • Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling and storage of 4-Methyl-1-hydrazinophthalazine hydrochloride are paramount for protecting laboratory personnel and maintaining the integrity of research. By understanding the hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and foster a safe and productive research environment.

References

  • HYDRALAZINE - Global Health Supply Chain Program. (n.d.). Retrieved from [Link]

  • Hydralazine Hydrochloride Injection, USP - SAFETY DATA SHEET. (2009, January 8). Retrieved from [Link]

  • Hydralazine Hydrochloride Injection, USP - American Regent. (2020, July 8). Retrieved from [Link]

  • Hydralazine Hydrochloride - ASHP Publications. (n.d.). Retrieved from [Link]

  • Hydralazine Hydrochloride Injection - Safety Data Sheet - Eugia US. (2023, May 8). Retrieved from [Link]

  • 1-Hydrazinyl-4-methylphthalazine | C9H10N4 | CID 3047908 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Page 1 of 5 - Merit Pharmaceutical. (n.d.). Retrieved from [Link]

  • Hydralazine (Apresoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, April 14). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September

Sources

Application Note: 4-Methyl-1-hydrazinophthalazine Hydrochloride in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Methyl-1-hydrazinophthalazine hydrochloride (Hydralazine HCl) is a direct-acting smooth muscle relaxant primarily used as a research tool to investigate intracellular calcium dynamics. While historically significant as an antihypertensive agent, its utility in modern physiology lies in its specific ability to interfere with inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum (SR).

Unlike calcium channel blockers (e.g., nifedipine) that target voltage-gated L-type channels on the plasma membrane, Hydralazine acts intracellularly. This distinction makes it a critical probe for differentiating between electromechanical coupling (membrane depolarization) and pharmacomechanical coupling (receptor-mediated IP3 signaling) in vascular smooth muscle cells (VSMCs).

Key Applications
  • Differentiation of Calcium Sources: Distinguishing between extracellular

    
     influx and intracellular SR 
    
    
    
    release.
  • Hypertension Models: Investigating altered contractility in Spontaneously Hypertensive Rats (SHR).

  • Oxidative Stress: Studying acrolein scavenging and inhibition of lipid peroxidation, secondary to its vasodilatory effects.

Chemical Properties & Handling

Hydralazine HCl is chemically unstable in solution.[1] Rigorous adherence to preparation protocols is required to prevent oxidative degradation, which yields phthalazine and other inactive, colored byproducts.

Physical Specifications
PropertySpecification
IUPAC Name 1-Hydrazinylphthalazine hydrochloride
Molecular Weight 196.64 g/mol
Solubility Soluble in water (~25 mg/mL), DMSO. Slightly soluble in ethanol.
Appearance White to off-white crystalline powder.
Storage (Solid) -20°C, desiccated, protected from light.
Critical Stability Protocol

WARNING: Hydralazine solutions undergo rapid hydrolysis and oxidation, indicated by a color change from colorless to yellow/orange.

  • Fresh Preparation: Prepare stock solutions immediately prior to use. Do not store aqueous stock solutions for >4 hours, even at 4°C.

  • pH Sensitivity: Maximum stability is observed at pH 3.[2][3]5. In physiological buffers (pH 7.4), degradation accelerates.

  • Light Protection: Wrap all reservoirs and reaction vessels in aluminum foil.

  • Aldehyde Incompatibility: Avoid buffers or fixatives containing aldehydes (e.g., formaldehyde, glutaraldehyde) as Hydralazine reacts to form hydrazones.

Mechanism of Action: The IP3 Pathway

The primary relaxant effect of Hydralazine in smooth muscle is the inhibition of


 release from the SR.[4][5]

The Pathway:

  • Contractile agonists (e.g., Phenylephrine) bind GPCRs (

    
    -adrenergic).
    
  • Activation of Phospholipase C (PLC) generates IP3.

  • IP3 binds to IP3 Receptors (IP3R) on the SR.

  • Hydralazine Blockade: Hydralazine inhibits this IP3-induced channel opening, preventing the rise in cytosolic

    
     required for myosin light chain kinase (MLCK) activation.
    
Pathway Visualization

Hydralazine_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Agonist Agonist (Phenylephrine) GPCR GPCR (Alpha-1) Agonist->GPCR Binds PLC PLC Activation GPCR->PLC Activates IP3 IP3 Generation PLC->IP3 Hydrolysis IP3R IP3 Receptor (Ca2+ Channel) IP3->IP3R Activates Ca_Rise Cytosolic Ca2+ Increase Contraction Muscle Contraction Ca_Rise->Contraction MLCK Activation IP3R->Ca_Rise Releases Ca2+ Ca_Store Ca2+ Stores Ca_Store->IP3R Hydralazine Hydralazine HCl (Inhibitor) Hydralazine->IP3R BLOCKS

Figure 1: Mechanism of action showing Hydralazine inhibition of IP3-mediated calcium release from the Sarcoplasmic Reticulum.

Protocol A: Isometric Tension Recording (Organ Bath)

This protocol validates the functional relaxation of vascular tissue. It is designed to differentiate between IP3-mediated contraction (Phenylephrine) and Voltage-gated contraction (KCl).

Tissue Model: Rat Thoracic Aorta (Endothelium-denuded to prove direct smooth muscle effect).

Reagents
  • Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM

    
    , 1.2 mM 
    
    
    
    , 25 mM
    
    
    , 2.5 mM
    
    
    , 11 mM Glucose.
  • Agonist: Phenylephrine (PE) (

    
     stock).
    
  • Hydralazine Stock: 100 mM in distilled water (Fresh).

Step-by-Step Methodology
  • Preparation:

    • Excise thoracic aorta from rat. Clean adherent fat/connective tissue.

    • Cut into 3-4 mm rings.

    • Denudation (Optional but Recommended): Gently rub the lumen with a forcep tip or rough wire to remove endothelium. This ensures the effect is not NO-mediated.

  • Mounting:

    • Mount rings on stainless steel hooks in organ baths containing KHS at 37°C.

    • Bubble continuously with carbogen (

      
      ).
      
    • Apply resting tension (typically 1.0 - 2.0 g for rat aorta).

  • Equilibration:

    • Allow tissue to equilibrate for 60 mins, washing with fresh KHS every 15 mins.

  • Viability Check:

    • Contract with 60 mM KCl to verify tissue health. Wash out until baseline returns.

  • Pre-Contraction (The Test):

    • Add Phenylephrine (

      
      ) to induce a stable tonic contraction (plateau phase).
      
    • Note: Hydralazine is significantly more potent against PE-induced contractions (IP3 dependent) than high

      
      -induced contractions.
      
  • Cumulative Concentration-Response:

    • Once PE contraction is stable, add Hydralazine cumulatively (

      
       M to 
      
      
      
      M).
    • Allow 5-10 minutes between additions or until relaxation stabilizes.

  • Data Analysis:

    • Calculate % Relaxation =

      
      .
      

Protocol B: Intracellular Calcium Imaging (Fura-2)

To confirm the mechanism at the cellular level, this protocol measures cytosolic calcium changes directly.

Cell Model: A7r5 (Rat aortic smooth muscle cell line) or primary VSMCs.

Workflow Diagram

Calcium_Imaging_Workflow Step1 1. Cell Seeding (Glass Coverslips) Step2 2. Dye Loading (Fura-2 AM, 45 min) Step1->Step2 Step3 3. De-esterification (Wash & Incubate 20 min) Step2->Step3 Step4 4. Baseline Recording (Ratio 340/380nm) Step3->Step4 Step5 5. Agonist Spike (Add PE or Caffeine) Step4->Step5 Trigger Ca2+ Step6 6. Hydralazine Treatment (Inhibits sustained phase) Step5->Step6 Block Release

Figure 2: Experimental workflow for Fura-2 calcium imaging to validate Hydralazine activity.

Methodology
  • Loading: Incubate cells with

    
     Fura-2 AM in PSS (Physiological Saline Solution) for 45 mins at room temperature in the dark.
    
  • Wash: Remove dye solution, wash 2x with PSS, and incubate for 20 mins to allow complete de-esterification of the dye.

  • Microscopy: Mount coverslip on an inverted fluorescence microscope. Excite alternately at 340 nm and 380 nm; emission at 510 nm.

  • Experiment:

    • Record stable baseline (Ratio 340/380).

    • Stimulate with Agonist (e.g.,

      
       Phenylephrine). Observe rapid 
      
      
      
      spike followed by a plateau.
    • Apply Hydralazine (

      
      ).
      
  • Expected Result: Hydralazine should significantly attenuate the secondary plateau phase (which relies on SR release/refilling cycling) and blunt repetitive oscillations.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Solution is Yellow/Orange Oxidation of Hydralazine.Discard immediately. Prepare fresh stock. Ensure water is deionized and pH is neutral/acidic.
No Relaxation observed Tissue damage or incorrect pre-contraction.Verify tissue viability with Acetylcholine (if endothelium intact) or Sodium Nitroprusside (endothelium-independent control).
Weak effect on KCl contraction Mechanism specificity.This is expected. Hydralazine is less effective against voltage-gated depolarization (KCl) than receptor-mediated (PE) contraction. Use this to confirm mechanism.
Precipitation in Bath High concentration/pH shock.Do not exceed 10 mM in the bath. Ensure stock is fully dissolved before addition.

References

  • Gurney, A. M., & Allam, K. L. (1995). Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine. British Journal of Pharmacology, 114(7), 1353–1361.

  • Ellershaw, D. C., & Gurney, A. M. (2001). Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery. British Journal of Pharmacology, 134(3), 621–631.

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3637, Hydralazine hydrochloride.

  • Khayyal, M. T., et al. (1981). Effect of hydralazine on the mechanical activity of the isolated rat aorta. Agents and Actions, 11, 467–472.

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Validation & Comparative

Validating the antihypertensive effects of 4-Methyl-1-hydrazinophthalazine hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the antihypertensive effects of 4-Methyl-1-hydrazinophthalazine hydrochloride in vivo Content Type: Publish Comparison Guide

Executive Summary

This guide outlines the technical framework for validating 4-Methyl-1-hydrazinophthalazine hydrochloride (hereafter "4-Me-HP"), a structural analog of the classical vasodilator Hydralazine .[1] While Hydralazine remains a gold standard for direct-acting vasodilation in research, its clinical utility is limited by low bioavailability and reflex tachycardia.[1]

This document provides researchers with a rigorous in vivo comparison protocol using Spontaneously Hypertensive Rats (SHR) .[1][2] It focuses on differentiating 4-Me-HP from Hydralazine based on potency, duration of action, and hemodynamic stability.

Part 1: Mechanistic Profiling & Hypothesis

To validate 4-Me-HP, one must first establish its mechanistic equivalence or superiority to the parent compound.[1] Both compounds belong to the phthalazine hydrazine class, which lowers blood pressure (BP) by directly relaxing arteriolar smooth muscle.[3][4]

Key Differentiators to Test:

  • Potency: Does the 4-methyl group alter the binding affinity to the unknown membrane receptor or K+ channels compared to the un-substituted phthalazine ring of Hydralazine?

  • Metabolic Stability: Hydralazine is subject to rapid N-acetylation (NAT2).[1] The 4-methyl steric hindrance may alter this metabolic route, potentially extending half-life (

    
    ).[1]
    
  • Reflex Tachycardia: The major limitation of Hydralazine.[1] Does 4-Me-HP induce a milder baroreceptor response?

Diagram 1: Phthalazine Signaling Pathway (VSMC)

The following diagram illustrates the consensus mechanism for phthalazine derivatives in Vascular Smooth Muscle Cells (VSMC).

PhthalazineMechanism cluster_extracellular Extracellular Space cluster_membrane VSMC Membrane cluster_intracellular Intracellular Space Drug 4-Me-HP / Hydralazine K_Channel K+ Channel (Opening) Drug->K_Channel Activation IP3 IP3 Receptor (Inhibition) Drug->IP3 Inhibition Membrane_Pot Hyperpolarization K_Channel->Membrane_Pot Ca_Channel L-Type Ca2+ Channel (Closure) Ca_Cyto Cytosolic [Ca2+] ↓ Ca_Channel->Ca_Cyto Membrane_Pot->Ca_Channel Inhibits Influx SR Sarcoplasmic Reticulum IP3->SR Blocks Ca2+ Release SR->Ca_Cyto MLCK MLCK Inactivation Ca_Cyto->MLCK Relax Vasodilation (Arteriolar) MLCK->Relax

Caption: Dual mechanism of phthalazine derivatives: K+ channel-mediated hyperpolarization and IP3-mediated inhibition of SR Calcium release.[1][5][6]

Part 2: Comparative Efficacy Guide

When publishing data on 4-Me-HP, you must benchmark it against Hydralazine (Positive Control) and Vehicle (Negative Control) .[1] The following table summarizes the expected performance metrics for the standard (Hydralazine) and the target thresholds 4-Me-HP should meet to be considered a viable lead.

Table 1: Performance Benchmarks (SHR Model)
FeatureMetricHydralazine (Standard) Reference Data [1, 2]4-Me-HP (Target Profile)Clinical Implication
Efficacy Max SBP Reduction-30 to -40 mmHg (at 5-10 mg/kg p.o.)[1]Equivalent or Greater Must effectively combat resistant hypertension.[1]
Onset Time to

0.5 – 1.0 Hour> 1.0 Hour Slower onset may reduce reflex tachycardia severity.[1]
Duration Effective

2 – 4 Hours> 6 Hours Critical for once-daily dosing (Hydralazine requires q.i.d).[1]
Safety Heart Rate (HR)+50 to +80 bpm (Reflex Tachycardia)< +30 bpm High tachycardia correlates with increased myocardial O2 demand.[1]
Potency ED50 (Oral)~2.6 mg/kg< 2.0 mg/kg Lower dosage reduces hydrazine-related toxicity risks (e.g., Lupus).[1]

Analyst Note: If 4-Me-HP shows weaker peak potency but longer duration and less tachycardia, it is clinically superior to Hydralazine despite the lower raw efficacy number.[1]

Part 3: Experimental Validation Protocol

To generate the data for the table above, follow this self-validating telemetry protocol. Tail-cuff (plethysmography) is acceptable for screening, but radiotelemetry is mandatory for publication-grade validation of vasodilators to accurately capture the reflex tachycardia window [3].[1]

Phase 1: Model Selection & Preparation[1]
  • Subject: Male Spontaneously Hypertensive Rats (SHR), 12–14 weeks old.[1]

  • Justification: At this age, hypertension is established (SBP > 150 mmHg) and stable.[1]

  • Instrumentation: Implant abdominal aortic telemetry transmitters (e.g., DSI HD-S10) 10 days prior to dosing to allow recovery and re-establishment of circadian baseline.[1]

Phase 2: Dosing Regimen

Design a randomized crossover study to eliminate inter-animal variability.

  • Group A: Vehicle (Saline/Methylcellulose).[1]

  • Group B: Hydralazine HCl (5 mg/kg p.o.).[1]

  • Group C: 4-Me-HP (Low Dose: 1 mg/kg p.o.).[1]

  • Group D: 4-Me-HP (High Dose: 5 mg/kg p.o.).[1]

  • Washout: 48 hours between treatments.

Phase 3: Data Acquisition Workflow

The following workflow ensures data integrity and captures the critical "Reflex Window."

ValidationWorkflow cluster_monitoring Continuous Telemetry Monitoring Baseline Baseline Recording (-1 hr to 0 hr) Dosing Oral Gavage (Time 0) Baseline->Dosing Acute Acute Phase (0 - 4 hrs) Dosing->Acute Capture Peak Tachycardia Sustained Sustained Phase (4 - 24 hrs) Acute->Sustained Capture Duration Analysis Data Binning (10-min intervals) Sustained->Analysis Necropsy Histology (Vascular Remodeling) Analysis->Necropsy End of Study

Caption: Telemetry workflow emphasizing the separation of Acute (Reflex) and Sustained (Efficacy) phases.

Protocol Steps:
  • Baseline: Record 1 hour of baseline SBP/DBP/HR. Ensure animals are unrestrained and in a quiet room.

  • Administration: Administer drugs via oral gavage. Volume should not exceed 10 mL/kg.[1]

  • The "Reflex Window": Analyze HR data specifically in the 30–90 minute post-dose window . This is where Hydralazine spikes HR.[1] If 4-Me-HP shows a flattened curve here, it is a significant finding.[1]

  • Histology (Optional chronic study): If dosing continues for >4 weeks, harvest thoracic aorta to measure wall thickness/lumen diameter ratio.[1] Phthalazines should reduce vascular hypertrophy [4].[1]

Part 4: Safety & Limitations

When interpreting your data, be transparent about the class-specific risks of hydrazinophthalazines.

  • Reflex Tachycardia: Vasodilation unloads baroreceptors, triggering sympathetic discharge.[1]

    • Validation Check: If your 4-Me-HP group shows SBP drop without HR rise, verify that the animal's autonomic nervous system is intact (challenge with Phenylephrine).[1] If intact, you have discovered a potentially "uroselective" or rate-neutral vasodilator.[1]

  • Lupus-like Syndrome: Chronic Hydralazine use is associated with drug-induced lupus (SLE), linked to the hydrazine moiety.[1]

    • Future Work: While not part of the acute efficacy study, future toxicity screens must assess antinuclear antibodies (ANA) in long-term 4-Me-HP treated rats [5].[1]

References
  • Freis, E. D. (1964).[1][7] Hydralazine in hypertension. American Heart Journal, 67(1), 133-134. Link

  • Cohn, J. N., et al. (2011).[1][8] Direct-acting vasodilators.[1][3][4][8][9] Journal of Clinical Hypertension, 13(9), 690-692.[8] Link[1]

  • Kurtz, T. W., et al. (2005).[1] Recommendations for blood pressure measurement in humans and experimental animals: Part 2: Blood pressure measurement in experimental animals. Hypertension, 45(2), 299-310. Link[1]

  • Owens, G. K. (1987).[1] Influence of blood pressure on development of aortic medial smooth muscle hypertrophy in spontaneously hypertensive rats. Hypertension, 9(2), 178-187. Link[1]

  • Cornacchia, E., et al. (1988).[1] Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity.[1][8] Journal of Immunology, 140(7), 2197-2200.[8] Link

Sources

Head-to-head study of 4-Methyl-1-hydrazinophthalazine hydrochloride and dihydralazine.

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analog Analysis for Vasodilatory Potency & Stability

Executive Summary

This guide presents a technical head-to-head analysis of 4-Methyl-1-hydrazinophthalazine hydrochloride (MHP) and Dihydralazine . While both compounds share the core phthalazine pharmacophore essential for direct-acting vasodilation, they represent divergent medicinal chemistry strategies: MHP utilizes a lipophilic methyl substituent to modulate bioavailability, whereas Dihydralazine employs a second hydrazine moiety to increase polarity and receptor residence time.

Key Distinction:

  • MHP (Mono-functionalized): Characterized by higher lipophilicity (LogP ~1.1) and steric bulk at the C4 position. It serves as a critical probe for investigating the role of hydrophobic interactions in the phthalazine binding pocket.

  • Dihydralazine (Di-functionalized): Characterized by dual reactive hydrazine centers.[1] While historically clinically utilized (Nepresol), its "double-hydrazine" structure creates a higher liability for oxidative degradation and toxic hydrazone metabolite formation compared to the methylated analog.

Part 1: Physicochemical & Pharmacological Profile[2]

The structural modification at the C4 position of the phthalazine ring dictates the solubility, stability, and metabolic fate of these molecules.

Feature4-Methyl-1-hydrazinophthalazine (MHP)Dihydralazine
CAS Registry 29902-28-1484-23-1
Molecular Formula C₉H₁₀N₄[2] · HClC₈H₁₀N₆ · 2HCl
Molecular Weight ~210.66 g/mol (HCl salt)~263.13 g/mol (di-HCl salt)
C4 Substituent Methyl (-CH₃) Hydrazine (-NH-NH₂)
Lipophilicity (LogP) ~1.1 (Moderate Permeability)~ -0.6 (High Polarity)
Reactive Sites Single (C1-Hydrazine)Dual (C1 & C4-Hydrazines)
Stability (pH > 7) Moderate (Steric protection)Poor (Rapid oxidative degradation)
Primary Utility SAR Probe / Synthesis IntermediateAntihypertensive Therapeutic
Mechanism of Action: The NO-Mimetic Pathway

Both compounds function as direct vasodilators. The hydrazine moiety is critical; it undergoes oxidative decomposition (often metal-catalyzed) to generate nitric oxide (NO) or NO-species. This activates guanylate cyclase (sGC) in vascular smooth muscle cells.

Critical Insight: The methyl group in MHP does not participate in NO generation but influences the molecule's ability to penetrate the smooth muscle membrane and access intracellular heme centers. Dihydralazine, with two hydrazine groups, theoretically offers a higher molar equivalent of NO generation but suffers from rapid auto-oxidation before reaching the target site.

MOA_Pathway Drug Phthalazine Derivative (MHP or Dihydralazine) Endothelium Vascular Endothelium / Smooth Muscle Drug->Endothelium Passive Diffusion (MHP > Dihydralazine) Oxidation Oxidative Decomposition (Metal/O2 Dependent) Endothelium->Oxidation NO_Release Nitric Oxide (NO) Generation Oxidation->NO_Release sGC Soluble Guanylate Cyclase Activation NO_Release->sGC cGMP cGMP Increase sGC->cGMP Ca_Channel Inhibition of IP3-induced Ca2+ Release cGMP->Ca_Channel PKG Activation Relaxation Vasodilation (BP Reduction) Ca_Channel->Relaxation

Figure 1: Signal transduction pathway shared by hydrazinophthalazines. MHP exhibits superior membrane permeation (Step 1) due to the lipophilic methyl group, while Dihydralazine relies on active transport or paracellular leak.

Part 2: Experimental Protocols

To objectively compare these compounds, researchers must evaluate Vasorelaxant Potency (Efficacy) and Hydrazine Release Kinetics (Toxicity/Stability).

Protocol A: Isometric Tension Recording (Vasodilation Assay)

Objective: Determine the EC50 of MHP vs. Dihydralazine in phenylephrine-precontracted aortic rings.

Reagents:

  • Krebs-Henseleit Buffer (pH 7.4, 37°C, oxygenated with 95% O₂/5% CO₂).

  • Phenylephrine (PE) (1 µM stock).

  • Test Compounds: MHP and Dihydralazine (dissolved in DMSO, serial dilutions 10⁻⁹ to 10⁻⁴ M).

Workflow:

  • Tissue Prep: Isolate thoracic aorta from male Wistar rats (250-300g). Clean adherent fat and cut into 3-mm rings.

  • Mounting: Suspend rings in organ baths under 2g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Viability Check: Challenge with 80 mM KCl. Wash until baseline is restored.

  • Pre-contraction: Induce stable contraction with 1 µM PE. Wait for plateau (approx. 10-15 mins).

  • Dosing: Add cumulative concentrations of MHP or Dihydralazine (0.1 nM – 100 µM).

  • Calculation: Measure relaxation as a percentage of PE-induced contraction. Plot log-concentration vs. response curves to derive pIC50.

Expected Outcome:

  • MHP: Likely shows a slower onset but sustained effect due to lipophilic storage in the lipid bilayer.

  • Dihydralazine: Rapid onset but potentially lower maximal efficacy in lipid-dense tissues due to high polarity.

Protocol B: Comparative Stability & Hydrazine Release

Objective: Quantify the release of free hydrazine (toxic impurity) under physiological stress. Dihydralazine is known to be unstable at neutral/alkaline pH.

Methodology (HPLC-UV Derivatization):

  • Stress Conditions: Prepare 1 mg/mL solutions of MHP and Dihydralazine in Phosphate Buffer (pH 7.4). Incubate at 37°C for 0, 1, 4, and 24 hours.

  • Derivatization: Take 100 µL aliquot + 100 µL Benzaldehyde solution (excess). This converts free hydrazine into benzalazine (detectable by UV).

  • Separation:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (50:50 v/v).

    • Detection: UV at 305 nm (specific for benzalazine).

  • Analysis: Calculate % degradation and free hydrazine generation.

Self-Validating Logic:

  • If Dihydralazine degrades, the peak for the parent compound decreases, and the benzalazine peak (free hydrazine marker) increases.

  • MHP should show significantly lower benzalazine formation because the C4-Methyl group is chemically inert to hydrolysis, unlike the C4-Hydrazine of Dihydralazine.

Part 3: Metabolic & Safety Implications

The divergence in the C4 substituent creates a massive difference in metabolic safety, specifically regarding Acetylation Phenotypes (NAT2) and Lupus-like Syndrome .

  • Dihydralazine (High Risk): The molecule presents two sites for acetylation.[3] Slow acetylators (NAT2 deficient) accumulate the parent drug, leading to the formation of reactive hydrazones that bind to nucleoproteins (histones), triggering the autoimmune response (SLE).

  • MHP (Reduced Risk): With only one hydrazine site, the metabolic burden is halved. Furthermore, the steric bulk of the methyl group may hinder the formation of the specific immunogenic hapten required for the Lupus response.

Metabolism_Comparison MHP MHP (Mono-Hydrazine) NAT2 NAT2 Enzyme (Acetylation) MHP->NAT2 1 Site Accumulation Drug Accumulation (Slow Acetylators) MHP->Accumulation Lower Risk DH Dihydralazine (Bis-Hydrazine) DH->NAT2 2 Sites (High Load) DH->Accumulation High Risk Mono_Ac Mono-Acetyl Metabolite NAT2->Mono_Ac Di_Ac Di-Acetyl Metabolite NAT2->Di_Ac Dihydralazine Only Hydrazone Toxic Hydrazone Formation Accumulation->Hydrazone SLE Lupus-Like Syndrome Hydrazone->SLE

Figure 2: Metabolic liability comparison. Dihydralazine places a higher load on the NAT2 acetylation system, increasing the risk of accumulation and toxicity in slow acetylators.

Conclusion

For research applications requiring a stable phthalazine core to study vasodilation without the confounding instability of a second hydrazine group, 4-Methyl-1-hydrazinophthalazine (MHP) is the superior probe. However, Dihydralazine remains the historical reference for high-potency vasodilation, despite its complex degradation profile and toxicity risks.

References
  • Comparison of Phthalazine Derivatives & Vasorelaxant Activity Source: ResearchGate (2025).[4] "Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives."

  • Source: National Institutes of Health (PMC).

  • Chemical Structure and Identifiers: 4-Methyl-1-hydrazinophthalazine Source: PubChem Compound Summary. "1-Hydrazinyl-4-methylphthalazine."[2]

  • Mechanism of Action: Hydrazinophthalazines Source:[1][5] Circulation Research (AHA). "Novel Mechanism of Action for Hydralazine."

  • Comparative Pharmacology of Hydralazine and Dihydralazine Source: Springer Medizin. "The change in the pharmacological significance of dihydralazine and hydralazine."[6]

    • [1]

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Benchmarking Hydralazine Hydrochloride Against Current Standards of Care in Hypertension and Heart Failure

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The initial topic specified "4-Methyl-1-hydrazinophthalazine hydrochloride." Following a comprehensive search, this appears to be a non-standard chemical name. The core structure, "1-hydrazinophthalazine," is the foundation of the well-established vasodilator, Hydralazine .[1][2] This guide will therefore focus on Hydralazine hydrochloride (hereafter referred to as Hydralazine), assuming it to be the compound of interest. A compound named "4-Methyl-1-hydrazino-phthalazine" is available for research purposes and is noted to be used in the synthesis of novel antihypertensive agents, but extensive comparative data against standard-of-care is not available in the public domain.[3][4]

Executive Summary

Hydralazine is a direct-acting vasodilator that has been in clinical use for hypertension and heart failure since the 1950s.[5][6] While effective in reducing blood pressure and cardiac afterload, its use as a first-line agent has been largely superseded by newer drug classes with more favorable side-effect profiles and demonstrated mortality benefits in broader populations.[6][7] However, Hydralazine maintains important roles in specific clinical scenarios, including the management of hypertensive emergencies, hypertension in pregnancy, and as part of a combination therapy for heart failure in specific patient populations.[5][8][9] This guide provides a detailed comparison of Hydralazine against current standards of care for its primary indications, supported by mechanistic insights and protocols for preclinical evaluation.

Mechanism of Action: A Comparative Overview

Hydralazine's primary mechanism involves direct relaxation of arterial smooth muscle, leading to vasodilation.[10][11] This effect is predominantly on arterioles, resulting in a significant decrease in peripheral resistance.[10][12] The precise molecular pathway is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum of smooth muscle cells.[5][10] More recent research also suggests that Hydralazine may inhibit hypoxia-inducible factor (HIF)-prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α, which could contribute to its vascular effects.[13][14]

This mechanism contrasts sharply with modern first-line antihypertensives:

  • ACE Inhibitors (e.g., Lisinopril) & Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan): These agents modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[15]

  • Calcium Channel Blockers (CCBs) (e.g., Amlodipine): These drugs block the entry of calcium into vascular smooth muscle cells and/or cardiac muscle cells, leading to vasodilation and/or reduced cardiac contractility.[15][16]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): These increase sodium and water excretion by the kidneys, reducing blood volume.[15]

  • Beta-Blockers (e.g., Metoprolol): These block the effects of adrenaline on the heart, reducing heart rate and contractility.[11]

Hydralazine's direct and potent arterial vasodilation triggers a compensatory baroreceptor reflex, leading to sympathetic stimulation of the heart. This can cause undesirable side effects like reflex tachycardia and increased cardiac output, which can be detrimental in patients with coronary artery disease.[5][11] This is a key reason why Hydralazine is often co-prescribed with a beta-blocker and a diuretic to mitigate these compensatory effects.[2][5]

Signaling Pathway: Hydralazine vs. Standard of Care

G cluster_0 Hydralazine Pathway cluster_1 RAAS Inhibitor Pathway (ACEi/ARB) cluster_2 Compensatory Reflex (Hydralazine) Hydralazine Hydralazine Inhibition_IP3 Inhibition of IP3-mediated Ca2+ Release Hydralazine->Inhibition_IP3 VSMC_Relax Vascular Smooth Muscle Relaxation Inhibition_IP3->VSMC_Relax Vasodilation Arteriolar Vasodilation VSMC_Relax->Vasodilation BP_Drop ↓ Blood Pressure Vasodilation->BP_Drop Baroreceptor Baroreceptor Reflex Activation BP_Drop->Baroreceptor RAAS_Inhibitor ACEi / ARB Block_AT1 Block Angiotensin II Effect at AT1 Receptor RAAS_Inhibitor->Block_AT1 RAAS_Vasodilation Vasodilation Block_AT1->RAAS_Vasodilation Aldo_Reduction ↓ Aldosterone Block_AT1->Aldo_Reduction BP_Drop_RAAS ↓ Blood Pressure RAAS_Vasodilation->BP_Drop_RAAS SNS_Outflow ↑ Sympathetic Outflow Baroreceptor->SNS_Outflow Tachycardia Reflex Tachycardia SNS_Outflow->Tachycardia RAAS_Activation RAAS Activation SNS_Outflow->RAAS_Activation

Caption: Workflow for the ex vivo vasorelaxation assay.

Protocol 2: In Vivo Blood Pressure Monitoring in a Hypertensive Animal Model

This protocol measures the effect of compounds on blood pressure in a live, hypertensive animal model.

Objective: To compare the antihypertensive efficacy and duration of action of orally administered Hydralazine against a standard-of-care agent (e.g., Lisinopril).

Methodology:

  • Model Induction: Use a standard model of hypertension, such as the Spontaneously Hypertensive Rat (SHR) or Angiotensin II-induced hypertensive mouse.

  • Telemetry Implantation: Surgically implant a radiotelemetry device to allow for continuous, conscious monitoring of blood pressure and heart rate. Allow for a 1-2 week recovery period.

  • Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration.

  • Drug Administration: Administer Hydralazine, the comparator drug, or vehicle via oral gavage.

  • Data Acquisition: Continuously monitor and record mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for at least 24 hours post-dosing.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each treatment group. Compare the maximum drop in blood pressure (nadir) and the duration of the effect between groups. Assess the magnitude of reflex tachycardia.

Conclusion and Future Directions

Hydralazine remains a clinically relevant vasodilator with a potent and rapid onset of action. [5][8]However, its utility as a chronic therapy for essential hypertension is limited by its side-effect profile and the superior evidence base for modern first-line agents. [6][7]Its established efficacy in combination with isosorbide dinitrate for heart failure in Black patients highlights a niche but important therapeutic role. [17]For drug development professionals, Hydralazine serves as a critical benchmark for direct-acting vasodilators. Future research may focus on developing agents that retain Hydralazine's potent vasodilatory effects while minimizing the compensatory sympathetic activation and off-target effects that limit its broader application.

References

  • Satheeshkumar, A., et al. (2021). Hydralazine use for the management of hypertensive crises in a medical intensive care unit. Southwest Respiratory and Critical Care Chronicles. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Hydralazine Hydrochloride? Available at: [Link]

  • Wikipedia. (n.d.). Hydralazine. Available at: [Link]

  • Pediatric Oncall. (n.d.). Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available at: [Link]

  • Hsu, J-J., et al. (2023). Hydralazine combined with conventional therapy improved outcomes in severe systolic dysfunction and mitral regurgitation. Journal of the Formosan Medical Association. Available at: [Link]

  • American Heart Association. (2025). 2025 AHA/ACC/AANP/AAPA/ABC/ACCP/ACPM/AGS/AMA/ASPC/NMA/PCNA/SGIM Guideline for the Prevention, Detection, Evaluation and Management of High Blood Pressure in Adults. Available at: [Link]

  • Tam, M. S., & Yancy, C. W. (2011). Hydralazine and Isosorbide Dinitrate in Heart Failure. Circulation: Heart Failure. Available at: [Link]

  • McLean, D. L., et al. (2022). Hydralazine for treatment of high blood pressure. Cochrane Database of Systematic Reviews. Available at: [Link]

  • European Society of Cardiology. (2023). 2023 Focused Update of the 2021 ESC Guidelines for the diagnosis and treatment of acute and chronic heart failure. Available at: [Link]

  • Knowles, H. J., et al. (2004). Novel Mechanism of Action for Hydralazine. Circulation Research. Available at: [Link]

  • ClinicalTrials.gov. (2014). Randomized Controlled Trial of Labetalol Versus Hydralazine for Severe Hypertension in Obstetric Patients. Available at: [Link]

  • Deutscher, Ä. (2017). The Treatment of Heart Failure with Reduced Ejection Fraction. Deutsches Ärzteblatt International. Available at: [Link]

  • CenterWatch. (2022). The Prognostic Impact of Using High-dose Hydralazine in Severe Systolic Heart Failure With Hemodynamically Significant Mitral Regurgitation. Available at: [Link]

  • Cleveland Clinic Journal of Medicine. (2025). Optimizing hypertension treatment: Evidence-based approaches and new drugs. Available at: [Link]

  • NHS. (n.d.). Treatment, Heart failure. Available at: [Link]

  • MDPI. (2022). Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. Available at: [Link]

  • Joined Up Care Derbyshire. (2025). Management of Chronic Heart Failure with Reduced Ejection Fraction (HFrEF) in primary care. Available at: [Link]

  • World Health Organization. (2025). Hypertension. Available at: [Link]

  • Annals of Internal Medicine. (1979). Oral Hydralazine in Chronic Heart Failure: Sustained Beneficial Hemodynamic Effects. Available at: [Link]

  • PubChem. (n.d.). 4-Hydrazinyl-1-Phthalazinamine. Available at: [Link]

  • PubMed. (2010). Hydralazine for essential hypertension. Available at: [Link]

  • National Institute for Health and Care Research. (2003). Hydralazine for treatment of severe hypertension in pregnancy: meta-analysis. Available at: [Link]

  • Mayo Clinic. (n.d.). High blood pressure (hypertension) - Diagnosis & treatment. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of hydralazine hydrochloride (1-hydrazinophthalazine monohydrochloride). Available at: [Link]

  • BMJ Journals. (n.d.). Management of heart failure with reduced ejection fraction. Available at: [Link]

  • Apotex Inc. (2015). hydralazine hydrochloride - PRODUCT MONOGRAPH. Available at: [Link]

  • International Journal of Clinical Studies & Medical Case Reports. (2024). Hydralazine vs Labetalol for the Treatment of Severe Hypertension During Pregnancy: An RCT. Available at: [Link]

  • Cochrane Library. (2010). Hydralazine for essential hypertension. Available at: [Link]

  • American Medical Association. (2025). New BP guideline: 5 things physicians should know. Available at: [Link]

  • ClinicalTrials.gov. (2012). Hydralazine Versus Labetalol for the Management of Hypertensive Disorders of Pregnancy. Available at: [Link]

  • Cureus. (2024). Current guidelines in hypertension management with special focus on management of extremely high blood pressure: a systematic review. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.